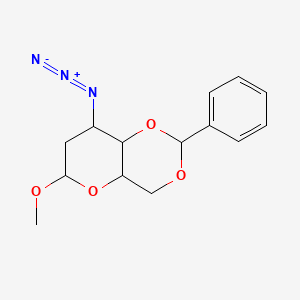
1-Methyl-4-propylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-propylcyclohexane is an organic compound with the molecular formula C10H20. It is a cycloalkane, which means it consists of a ring of carbon atoms with single bonds. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
1-Methyl-4-propylcyclohexane can be synthesized through several methods. One common synthetic route involves the alkylation of cyclohexane derivatives. For example, 1-methylcyclohexane can be reacted with propyl halides under the presence of a strong base to yield this compound. Industrial production methods often involve catalytic hydrogenation of corresponding alkenes or alkynes under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
1-Methyl-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving cycloalkanes and their derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used as a solvent and in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-propylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-propylcyclohexane can be compared with other cycloalkanes such as cyclohexane, methylcyclohexane, and propylcyclohexane. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties .
Similar Compounds
- Cyclohexane
- Methylcyclohexane
- Propylcyclohexane
Eigenschaften
CAS-Nummer |
28352-42-3 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1-methyl-4-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
QAXQTVWXIPRDOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


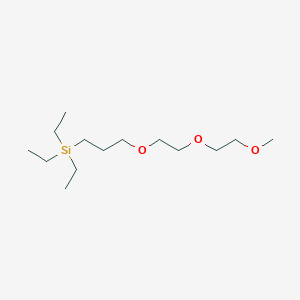
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
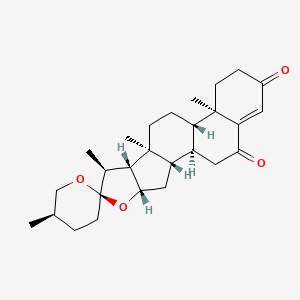


![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
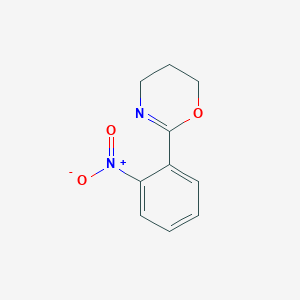

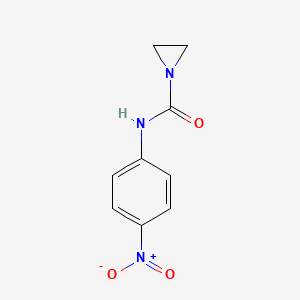
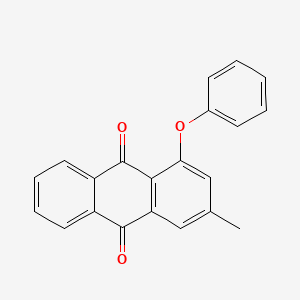
![3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14165619.png)
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)
